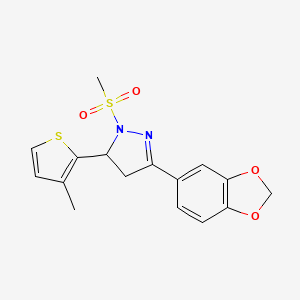
3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H16N2O4S2 and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality 3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
A novel pyrazole derivative has been synthesized and characterized, emphasizing the importance of structural elucidation in the development of new compounds with potential applications in material science and pharmacology. This compound was characterized using various spectroscopic techniques and X-ray crystallography, revealing significant details about its molecular structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (K. Kumara et al., 2018).
Molecular Interactions and Stability
Hirshfeld surface analysis and DFT studies have been employed to explore the graphical visualization of intermolecular interactions, which play a vital role in the supramolecular assembly of these compounds. Such studies help in understanding the stability and reactivity of new compounds, paving the way for their application in material science, drug design, and development of functional materials (K. Kumara et al., 2017).
Potential Therapeutic Applications
Research into the synthesis of celecoxib analogues and other pyrazole derivatives indicates the exploration of these compounds for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies demonstrate the potential of pyrazole derivatives in the development of new therapeutic agents, offering insights into their mechanism of action and efficacy in various biological assays (Khaled R. A. Abdellatif et al., 2014).
Antimicrobial Applications
Novel pyrazolopyrimidines with incorporated sulfonyl groups have been synthesized and evaluated for their antimicrobial properties. This research suggests the potential use of these compounds in combating various bacterial and fungal infections, highlighting the importance of structural modifications in enhancing the antimicrobial efficacy of pyrazole derivatives (Amani M. R. Alsaedi et al., 2019).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-10-5-6-23-16(10)13-8-12(17-18(13)24(2,19)20)11-3-4-14-15(7-11)22-9-21-14/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYRQCHLFSGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
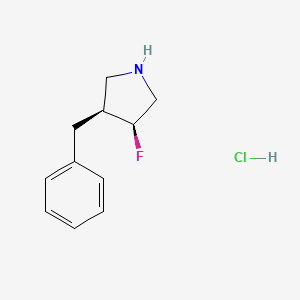
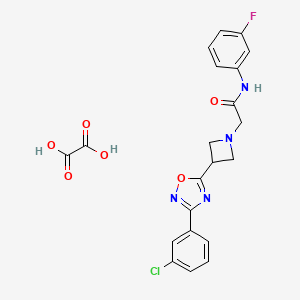
![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)
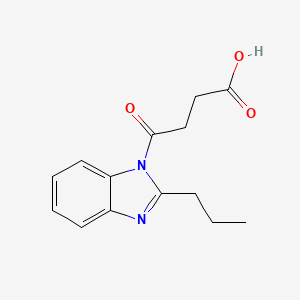
![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)
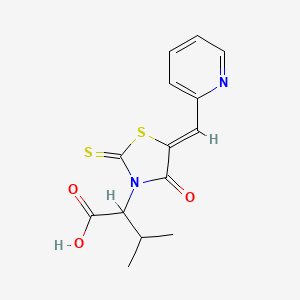
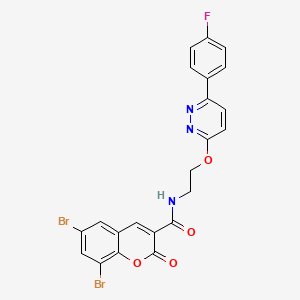
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)
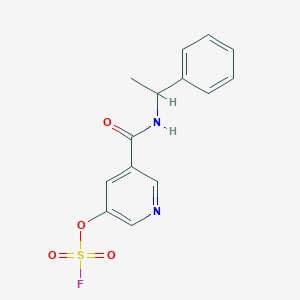
![4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740897.png)
![6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740898.png)
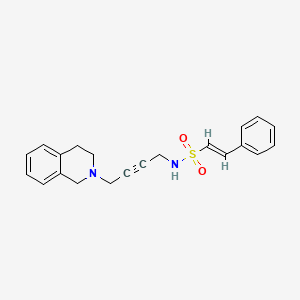
![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)